molecular formula C20H14N4O3S2 B4022149 4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid

4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid

Cat. No. B4022149
M. Wt: 422.5 g/mol
InChI Key: ZCCNPNMJHAVASI-ACXWOISZSA-N
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Description

This compound belongs to a class of compounds known for their complex synthesis and versatile chemical and physical properties, potentially applicable in various fields including medicinal chemistry and materials science (Boča et al., 2011; Ibrahim, 2011).

Synthesis Analysis

The synthesis of complex heteroarenes, such as this compound, often involves palladium-catalyzed direct C–H arylation. This method allows for the introduction of multiple aryl groups into heteroarenes, which is crucial for the synthesis of biologically active compounds and materials with unique electronic properties (Rossi et al., 2014).

Molecular Structure Analysis

The analysis of molecular structures similar to this compound has shown that they often possess unique electronic and photophysical properties. Studies indicate that such compounds can exhibit biradical nature, which is significant for their application in organic optoelectronics (Tam and Wu, 2015).

Chemical Reactions and Properties

Compounds in this category are known for their participation in various chemical reactions, contributing to a wide range of potential applications. The literature suggests that they can engage in reactions leading to the formation of products with antitumor, antibacterial, and antifungal properties (Elgemeie et al., 2020).

Physical Properties Analysis

The physical properties of compounds like the one are often determined by their molecular structure. Analysis of related compounds has revealed that they can possess significant thermal stability and electronic properties, making them suitable for use in material science applications (Gu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the utility of these compounds in medicinal chemistry and other applications. Research has shown that modifications on the thiadiazole moiety can lead to enhanced biological activities, highlighting the importance of structural diversity in drug discovery (Lelyukh et al., 2023).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have utilized key intermediates similar to the compound for synthesizing various new heterocyclic derivatives. For instance, activated nitriles have been employed to synthesize thiazole, pyrazole, oxazole, and pyrimidine derivatives, among others. These synthesized compounds have been characterized by elemental analyses and spectral data, highlighting the versatility of such chemical structures in generating a wide range of biologically relevant molecules (Fadda, Mukhtar, & Refat, 2012).

Biological Activities

Compounds with structures related to the compound have shown a variety of biological activities:

  • Antioxidant Properties : Synthesis and characterization of new pyrimidine derivatives have revealed their potential as antioxidants. These compounds have been evaluated for their total antioxidant properties in vitro, showing significant scavenging activity of radicals, which suggests their utility in developing therapeutic agents (Akbas et al., 2018).

  • Antimicrobial Activities : Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and shown to possess good antimicrobial activity against various bacterial strains. This demonstrates the potential of these compounds in addressing human epidemic-causing infections (Mishra et al., 2019).

  • Antitumor and Antioxidant Agents : Some newly synthesized fused and binary 1,3,4‐thiadiazoles have been evaluated as potential antitumor and antioxidant agents. This underscores the importance of such chemical structures in the development of new treatments for cancer and oxidative stress-related diseases (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

4-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S2/c21-16-15(10-12-6-8-14(9-7-12)18(26)27)17(25)22-19-24(16)23-20(29-19)28-11-13-4-2-1-3-5-13/h1-10,21H,11H2,(H,26,27)/b15-10-,21-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCNPNMJHAVASI-ACXWOISZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=N)C(=CC4=CC=C(C=C4)C(=O)O)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN3C(=N)/C(=C/C4=CC=C(C=C4)C(=O)O)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid
Reactant of Route 2
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid
Reactant of Route 3
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid
Reactant of Route 5
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid
Reactant of Route 6
4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid

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